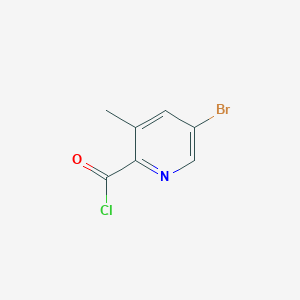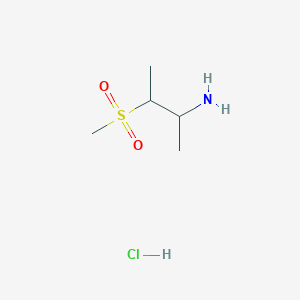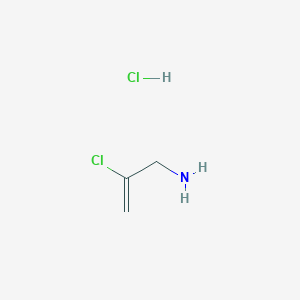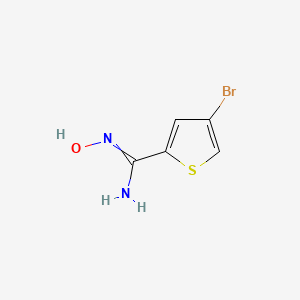
5-Bromo-3-methylpyridine-2-carbonyl chloride
Overview
Description
5-Bromo-3-methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5BrClNO. It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromine atom, a methyl group, and a carbonyl chloride group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 234.48 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Functionalized Pyridines : 5-Bromo-3-methylpyridine-2-carbonyl chloride is used in the synthesis of functionalized pyridines, which are valuable in various chemical processes. For instance, 5-bromopyridyl-2-magnesium chloride, synthesized from 5-bromo-2-iodopyridine, reacts with electrophiles to afford functionalized pyridine derivatives. This methodology has been applied in synthesizing key intermediates for potent anticancer agents like Lonafarnib (Song et al., 2004).
Multimetallic Catalysis : In multimetallic catalysis, this compound plays a role in the cross-coupling of different aryl electrophiles, facilitating the synthesis of biaryls, heteroaryls, and dienes. This process is important for pharmaceutical synthesis and the discovery of new multimetallic reactions (Ackerman et al., 2015).
Preparation of Metal-Complexing Molecules : this compound is useful in preparing metal-complexing molecular rods. These compounds are synthesized through processes like Stille coupling and are important for creating complex chemical structures (Schwab et al., 2002).
Photochemical and Catalytic Applications
Photocatalytic Activity : The compound finds application in photochemical reactions, like the photoinduced reduction of CO2 and water to generate carbon monoxide and hydrogen. This process represents an abiotic photosynthetic system with implications for solar energy conversion (Lehn & Ziessel, 1982).
Electrocatalysis for Synthesis of Hydrogen Peroxide : It is also relevant in the electrocatalytic synthesis of hydrogen peroxide, particularly when derived from ionic liquids. This has potential for developing sustainable and safe production methods for hydrogen peroxide (Fellinger et al., 2012).
Environmental and Green Chemistry
- Alternatives to Harmful Fumigants : Research has focused on finding alternatives to methyl bromide, a harmful fumigant, for controlling pests. Studies include exploring the efficacy and environmental impact of various fumigants, among which compounds like this compound may play a role (Fields & White, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-3-methylpyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYAHIYDINTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697424 | |
| Record name | 5-Bromo-3-methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-24-3 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)




![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)


![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)




